molecular formula C15H17NO4 B1627038 Methyl 4-(morpholinocarbonyl)cubanecarboxylate CAS No. 883554-73-2

Methyl 4-(morpholinocarbonyl)cubanecarboxylate

Cat. No. B1627038
M. Wt: 275.3 g/mol
InChI Key: YYVJCPBOJUHIDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the functionalization of the highly strained cubane system. Notably, the first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (known as the Hofer–Moest reaction) has been demonstrated. This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow conditions .


Chemical Reactions Analysis

  • Oxidative Decarboxylative Ether Formation : This reaction, known as the Hofer–Moest reaction, leads to the direct conversion of cubane carboxylic acids to alkoxy cubanes. The mild conditions are compatible with other oxidizable functional groups, making it versatile for functionalization .

Scientific Research Applications

1. Synthesis and Properties of Morpholinium Ionic Liquids Methyl 4-(morpholinocarbonyl)cubanecarboxylate has been studied for its role in the synthesis of morpholinium ionic liquids. These ionic liquids, with various anions, have diverse physicochemical properties and potential applications. Their cytotoxicity and biodegradability have also been a subject of research, pointing towards moderate or low toxicity levels (Pernak et al., 2011).

2. Substituent Effects on Four-Membered Ring Structures Research has been conducted on the effects of substituents like Methyl 4-(morpholinocarbonyl)cubanecarboxylate on cubane structures. This study includes an examination of the electronic effects of substituents on the cubane skeletal bonds, contributing to an understanding of molecular interactions in such compounds (Irngartinger et al., 2006).

3. Structural Optimization in Pharmacology Compounds related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate have been structurally optimized for medical applications. This includes the development of potent, long-acting human neurokinin-1 receptor antagonists, highlighting the compound's relevance in therapeutic contexts (Hale et al., 1998).

4. Unique Molecular Clusters and Magnetic Studies Studies on dysprosium(III) clusters incorporating cubane units, similar in structure to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, have been conducted. These studies focus on the magnetic properties of these clusters, expanding our understanding of single-molecule magnets (Miao et al., 2011).

5. Crystal Engineering and Hydrogen Bond Networks Research in crystal engineering has explored the role of 4-substituted-1-cubanecarboxylic acids, related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, in forming hydrogen bond networks. This work sheds light on the importance of hydrogen bonds in determining molecular structures (Kuduva et al., 1999).

6. Synthesis of Sterically-Hindered Peptidomimetics Research has been conducted on the synthesis of sterically-hindered peptidomimetics using compounds related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate. This research is significant for the development of bioactive compounds with controlled racemization and N-arylation (Shieh et al., 2008).

7. Synthesis of HIV-1 Inhibitors Studies have shown that derivatives of morpholine, similar to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, are effective in synthesizing inhibitors for HIV-1, demonstrating the compound's relevance in antiviral drug development (Kauffman et al., 2000).

Safety And Hazards

  • First Aid Measures : In case of exposure (inhalation, skin contact, eye contact, or ingestion), follow standard first aid procedures. Consult a physician if necessary .

properties

IUPAC Name

methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVJCPBOJUHIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590395
Record name Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(morpholinocarbonyl)cubanecarboxylate

CAS RN

883554-73-2
Record name Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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